molecular formula C16H17BrN2O5S2 B2770170 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide CAS No. 332039-80-2

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide

Cat. No.: B2770170
CAS No.: 332039-80-2
M. Wt: 461.35
InChI Key: JKRIBVLEKBRESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a sulfonamide group and a morpholine-sulfonyl-substituted phenyl moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (bromine) and solubilizing (morpholine) groups. The morpholine ring enhances solubility in polar solvents, while the bromine atom may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

4-bromo-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O5S2/c17-13-1-5-15(6-2-13)25(20,21)18-14-3-7-16(8-4-14)26(22,23)19-9-11-24-12-10-19/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRIBVLEKBRESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial bromination of benzenesulfonamide, followed by the introduction of the morpholine-4-sulfonyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1)

    • Structural Difference : Replaces the morpholine-sulfonyl group with a nitro group.
    • Impact : The nitro group increases electron-withdrawing effects, reducing solubility compared to the morpholine-containing analogue. Hirshfeld surface analysis shows distinct crystal packing due to stronger intermolecular interactions (e.g., C–H···O and π–π stacking) .
    • Activity : Nitro-substituted derivatives often exhibit higher reactivity but lower metabolic stability .
  • 3-Bromo-4-methoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide Structural Difference: Contains a methoxy group and a benzamide linkage instead of a sulfonamide. Impact: The methoxy group improves lipophilicity, while the benzamide moiety may alter hydrogen-bonding interactions.

Analogues with Heterocyclic Modifications

  • N-[2-(5-Bromo-2-morpholin-4-yl-pyrimidin-4-ylsulfanyl)-4-methoxy-phenyl]-4-methylbenzenesulfonamide

    • Structural Difference : Incorporates a pyrimidine ring and a methylbenzenesulfonamide group.
    • Impact : The pyrimidine ring introduces π-stacking capabilities, enhancing interactions with biological targets like enzymes. This compound has demonstrated antimicrobial activity, attributed to the synergistic effects of the pyrimidine and sulfonamide groups .
    • Crystallographic Data : Crystal packing reveals intermolecular hydrogen bonds (N–H···O and C–H···S) stabilizing the structure .
  • 4-Bromo-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide (7) Structural Difference: Features a thiazole ring and a methylsulfonyl group. Impact: The thiazole moiety enhances inhibitory potency against enzymes like sphingosine kinase 1 (SK1), with IC₅₀ values in the nanomolar range. The methylsulfonyl group contributes to metabolic resistance compared to morpholine derivatives .

Analogues with Simplified Sulfonamide Backbones

  • N-(4-Bromophenyl)benzenesulfonamide

    • Structural Difference : Lacks the morpholine-sulfonyl group, simplifying the structure.
    • Impact : Reduced solubility and bioavailability due to the absence of the polar morpholine ring. This compound serves as a baseline for studying the effects of additional substituents .
  • 4-Bromo-N-(4-hydrazinocarbonyl-phenyl)-benzenesulfonamide Structural Difference: Includes a hydrazinecarboxamide group. Impact: The hydrazine group enables chelation with metal ions, making it useful in coordination chemistry and anticancer research. However, it may increase toxicity risks .

Key Research Findings

  • Morpholine-Sulfonyl Group : Enhances aqueous solubility and metabolic stability compared to nitro or methylsulfonyl analogues .
  • Bromine Substitution : Increases molecular weight and may improve binding affinity in hydrophobic pockets of target proteins .
  • Heterocyclic Additions : Pyrimidine and thiazole rings expand biological activity spectra, particularly in antimicrobial and anticancer applications .

Biological Activity

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and its inhibitory effects on certain enzymes.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C10_{10}H12_{12}BrN1_{1}O3_{3}S2_{2}
  • Key Functional Groups :
    • Bromine atom
    • Morpholine ring
    • Sulfonamide group

The biological activity of this compound primarily involves its ability to inhibit certain enzymes and induce apoptosis in cancer cells. Its design is based on the inhibition of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumors, particularly in hypoxic conditions.

Enzyme Inhibition

Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects against CA IX and CA II. For instance, specific derivatives demonstrated IC50_{50} values ranging from 10.93 nM to 25.06 nM against CA IX, indicating a strong selectivity for this enzyme over CA II, which had higher IC50_{50} values (1.55 μM to 3.92 μM) .

Biological Activity Against Cancer

The compound has been evaluated for its anti-cancer properties through various assays:

  • Cell Lines Tested :
    • MDA-MB-231 (triple-negative breast cancer)
    • MCF-7 (breast cancer)
    • MCF-10A (normal breast cell line)

Efficacy Results

The anti-proliferative activity was assessed using the Sulforhodamine B (SRB) assay, revealing that certain derivatives exhibited significant inhibition against both MDA-MB-231 and MCF-7 cell lines at concentrations between 1.52 μM and 6.31 μM. Notably, one derivative induced apoptosis in MDA-MB-231 cells with a remarkable increase in annexin V-FITC positive staining, indicating late-stage apoptosis .

Antimicrobial Activity

In addition to its anti-cancer properties, the compound's derivatives have shown promising antimicrobial activity. For example, certain analogues exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating potential as antibacterial agents .

Case Studies

Several studies have highlighted the biological activity of related sulfonamide compounds:

  • Anticancer Activity : A study reported that a series of sulfonamide derivatives demonstrated varying degrees of anticancer activity against breast cancer cell lines, with some compounds showing IC50_{50} values significantly lower than established chemotherapeutics .
  • Enzyme Inhibition : Another investigation into related compounds revealed their ability to inhibit autotaxin (ATX), an enzyme involved in cancer metastasis, further supporting the therapeutic potential of sulfonamide derivatives .

Summary Table of Biological Activities

CompoundTargetActivityIC50_{50}
4eCA IXInhibition0.011 μM
4gCA IXInhibition0.017 μM
4hCA IXInhibition0.026 μM
Derivative XMDA-MB-231Anti-proliferative1.52–6.31 μM
Derivative YS. aureusAntimicrobialSignificant inhibition

Q & A

Q. What are the standard synthetic routes for 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example, benzene sulfonamide precursors react with morpholine-containing intermediates under nucleophilic substitution conditions. Key steps include:

  • Sulfonyl chloride activation : Reacting 4-bromobenzenesulfonyl chloride with 4-aminophenyl morpholine sulfone in dichloromethane or DMF, using triethylamine as a base to neutralize HCl byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperatures between 60–80°C improve yield .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (1:3 ratio) is commonly employed .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of bromo, sulfonyl, and morpholine groups. For example, the morpholine sulfonyl group exhibits distinct peaks at δ 3.6–3.8 ppm (m, 8H, morpholine protons) .
  • X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, with hydrogen-bonding networks analyzed using ORTEP-3 . Disorder in the morpholine ring (observed in related compounds) is resolved via restraints and thermal parameter adjustments .

Q. What preliminary biological activities are associated with this compound?

Structural analogs (e.g., PARP inhibitors) show activity in DNA repair pathways. In vitro assays (e.g., cell viability tests on BRCA-deficient cancer lines) are used to evaluate IC50_{50} values. The bromo and sulfonamide groups enhance target binding affinity, while the morpholine moiety improves solubility .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura cross-coupling reduce bromide byproducts .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., amine groups) .
  • Real-time monitoring : TLC (Rf_f = 0.5 in ethyl acetate) and HPLC (C18 column, acetonitrile/water gradient) track reaction progress and purity (>95%) .

Q. How are contradictions in crystallographic data resolved (e.g., disordered atoms)?

  • Multi-solvent recrystallization : Methanol/water mixtures (7:3) produce higher-quality crystals for diffraction .
  • SHELX parameterization : ADPs (anisotropic displacement parameters) and PART instructions model disorder in morpholine rings .
  • Validation tools : PLATON and checkCIF identify geometric outliers (e.g., bond length deviations >0.02 Å) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replacing bromine with fluorine or chlorine alters steric/electronic profiles, assessed via DFT calculations (e.g., Mulliken charges) .
  • Bioisosteric replacements : Morpholine sulfonyl groups are substituted with piperazine or thiomorpholine to modulate logP values (measured via shake-flask method) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with PARP1’s catalytic domain) .

Q. What analytical challenges arise in assessing purity and stability?

  • Degradation pathways : Hydrolysis of the sulfonamide bond under acidic conditions (pH <3) is monitored via accelerated stability studies (40°C/75% RH for 6 months) .
  • HPLC method development : A reverse-phase C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30) achieves baseline separation of degradation products .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular integrity (observed m/z 473.02 vs. calculated 473.03 for [M+H]+^+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.